23-ヒドロキシマンジフェロニック酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloartane triterpenoids, such as (23R, 24E)-23-acetoxymangiferonic acid, have been investigated for their potential in inhibiting melanin production and cell proliferation in melanoma cells, suggesting a pathway for therapeutic applications beyond their natural occurrence in plants like Garcinia species (Kaneda et al., 2018).

Synthesis Analysis

Synthesis efforts have focused on creating derivatives of related compounds, demonstrating methodologies for introducing hydroxyl groups at specific positions on the molecule, as seen in the synthesis of (23R and 23S)-3α, 7α, 23-trihydroxy-5β-cholan-24-oic acids (Kutner & Jaworska, 1982).

Molecular Structure Analysis

The molecular structure of cycloartane triterpenoids and related compounds has been elucidated through spectroscopic methods, establishing the configuration of hydroxylated centers and their impact on biological activity (Anjaneyulu et al., 1994).

Chemical Reactions and Properties

Research has demonstrated the ability to modify the chemical structure of related compounds through oxidation and esterification, leading to novel derivatives with enhanced biological activities or altered physicochemical properties (Roda et al., 1990).

Physical Properties Analysis

The synthesis and study of hydroxylated bile acids have provided insights into how modifications at specific positions, such as the introduction of a hydroxyl group, can influence the critical micellar concentration, hydrophilicity, and the pKa value, thereby affecting their behavior in biological systems (Roda et al., 1990).

Chemical Properties Analysis

Derivatives of 23-hydroxybetulinic acid have been synthesized and evaluated for their anticancer activities, showcasing the influence of structural modifications on their ability to induce apoptosis in cancer cells through mitochondrial pathways (Yao et al., 2018).

科学的研究の応用

抗腫瘍活性

23-ヒドロキシマンジフェロニック酸は、抗腫瘍活性を評価するために、C-28エステル誘導体の合成の前駆体として使用されてきました {svg_1}. これらの化合物は、A549、BEL-7402、SF-763、B16、およびHL-60を含むさまざまな細胞株に対して有意な抗腫瘍活性を示しました {svg_2}. 特に、化合物の1つ(6i)は、HL-60細胞でIC50値が8.35 µMと強力な抗腫瘍活性を示しました {svg_3}. また、H22肝腫瘍ではシクロホスファミドと同様の抗腫瘍活性を示し、B16メラノーマではin vivoで5-フルオロウラシルと同様の活性を示しました {svg_4}.

抗バイオフィルムおよび抗クオラムセンシングの可能性

研究によると、23-ヒドロキシマンジフェロニック酸は、抗バイオフィルムおよび抗クオラムセンシング特性を有する可能性があります {svg_5}. これらの特性は、バイオフィルムとクオラムセンシングが細菌の病原性と抗生物質に対する耐性に重要な役割を果たす細菌感染症の文脈において特に重要です {svg_6}.

抗酸化活性

23-ヒドロキシマンジフェロニック酸は、抗酸化活性と関連付けられています {svg_7}. 抗酸化物質は、フリーラジカル(環境やその他の圧力に対する反応として身体が生成する不安定な分子)によって引き起こされる細胞の損傷を予防または遅らせることができる物質です {svg_8}.

抗ウイルス活性

ベチュリン酸と同様に、23-ヒドロキシマンジフェロニック酸は抗ウイルス特性を持つと考えられています {svg_9}. これは、新しい抗ウイルス薬の開発のための潜在的な候補となっています {svg_10}.

抗炎症活性

23-ヒドロキシマンジフェロニック酸は、抗炎症特性も有する可能性があります。 23-ヒドロキシマンジフェロニック酸に関する特定の研究は限られていますが、23-ヒドロキシマンジフェロニック酸が属するペンタサイクルトリテルペン類の他のメンバーは、抗炎症特性を持つことが報告されています {svg_11}.

創薬における可能性

23-ヒドロキシマンジフェロニック酸は、さまざまな生物活性があるため、創薬において貴重なリード化合物として役立ちます {svg_12}. その化学構造により、さまざまな誘導体の合成が可能になり、薬理学的特性が改善された新薬の発見につながる可能性があります {svg_13}.

作用機序

Target of Action

23-Hydroxymangiferonic acid is a natural product that has been used in research related to life sciences . Preliminary research suggests that 23-Hydroxymangiferonic acid has inhibitory effects on certain types of cancer cells, indicating potential applications in cancer treatment .

Mode of Action

It is known that this compound is a natural triterpenoid found in the herbs of mangifera indica .

Biochemical Pathways

A study has shown that 23-Hydroxymangiferonic acid can disrupt the MAPK signaling pathway, reducing tumor occurrence, metastasis, and immune suppression in a mouse model of hepatocellular carcinoma . This suggests that 23-Hydroxymangiferonic acid may exert its effects by modulating key biochemical pathways.

Pharmacokinetics

As a natural triterpenoid, it is expected to have certain pharmacokinetic properties common to this class of compounds .

Result of Action

23-Hydroxymangiferonic acid has been shown to have significant effects in reducing tumor occurrence and metastasis in hepatocellular carcinoma models . It also appears to have a role in reducing immune suppression . In addition, it has been suggested to have potential anti-cancer properties .

Safety and Hazards

生化学分析

Biochemical Properties

23-Hydroxymangiferonic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the glycogen synthesis pathway, influencing glycogen levels in muscle and liver . Additionally, 23-Hydroxymangiferonic acid exhibits antioxidant properties, which are mediated through its interactions with various biomolecules, enhancing its potential as a therapeutic agent .

Cellular Effects

23-Hydroxymangiferonic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in glucose metabolism. In diabetic animal models, 23-Hydroxymangiferonic acid significantly reduces fasting glucose levels and increases glycogen levels in muscle and liver . Furthermore, it exhibits anti-quorum sensing and antibiofilm activities, which can impact cellular communication and biofilm formation in bacterial cells .

Molecular Mechanism

The molecular mechanism of 23-Hydroxymangiferonic acid involves its binding interactions with specific biomolecules. It has been found to inhibit certain enzymes involved in glucose metabolism, thereby reducing blood glucose levels in diabetic models . Additionally, 23-Hydroxymangiferonic acid’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 23-Hydroxymangiferonic acid have been observed to change over time. The compound is relatively stable when stored at -20°C for up to three years in powder form and up to six months in solvent form . Long-term studies have shown that 23-Hydroxymangiferonic acid maintains its efficacy in reducing blood glucose levels and enhancing glycogen synthesis over extended periods .

Dosage Effects in Animal Models

The effects of 23-Hydroxymangiferonic acid vary with different dosages in animal models. In diabetic rats, a dosage of 200 mg/kg body weight of mango peel extract containing 23-Hydroxymangiferonic acid significantly improved glucose metabolism and glycogen levels . Higher doses may lead to adverse effects, including potential toxicity, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

23-Hydroxymangiferonic acid is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as glycogen synthase, enhancing glycogen synthesis in muscle and liver . Additionally, its antioxidant properties influence metabolic flux by reducing oxidative stress and enhancing the activity of antioxidant enzymes .

Transport and Distribution

Within cells and tissues, 23-Hydroxymangiferonic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

23-Hydroxymangiferonic acid exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in glucose metabolism and antioxidant defense . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments.

特性

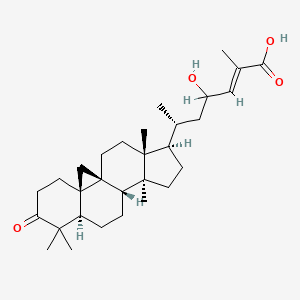

IUPAC Name |

(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAGDSBYCIARL-VXEOXPBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。